Cas no 130930-25-5 (Z-cis-D-4-Hydroxyproline)

Z-cis-D-4-Hydroxyproline 化学的及び物理的性質

名前と識別子

-

- Z-D-CIS-HYP-OH

- (2R,4R)-N-ALPHA-CARBOBENZOXY-4-HYDROXYPYRROLIDINE-2-CARBOXYLIC-ACID

- N-ALPHA-CARBOBENZOXY-CIS-4-HYDROXY-D-PROLINE

- (2s,4s)-N-carbobenzyloxy-4-hydroxy-L-proline

- (2R,4R)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

- (2R,4R)-Carbobenzoxy-4-hydroxypyrrolidine-2-carboxylic-acid

- Z-D-HYP-OH

- (2R,3R)-pinobanksin

- (2R,3S)-3-phenyloxirane-2-carboxamide

- (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylic acid 1-benzyl ester

- 2R,3R-3,5,7-trihydroxy flavanone

- 2R,3S-(-)-3-phenylglycidamide

- 2R,3S-3-phenyloxirane-2-carboxami

- 2R,4R-1-Benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid

- 3,5,7-Trihydroxyflavanone

- AC1Q6KIT

- Arbo 15

- cis-1-benzyloxycarbonyl-4-hydroxy-D-proline

- N-benzyloxycarbonyl-cis-4-hydroxy-D-proline

- pinobanksin

- (2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

- (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

- EN300-6942352

- (2R,4R)-1-[(benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid

- 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2R,4R)-

- FD21768

- WWVCWLBEARZMAH-GHMZBOCLSA-N

- MFCD03428474

- SCHEMBL28269

- AS-49198

- Z-CIS-HYP-OH

- AMY6607

- N-CBZ-CIS-4-HYDROXY-D-PROLINE

- (2R,4R)-4-hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-benzyl ester

- 130930-25-5

- cis4-hydroxy-N-benzyloxycarbonyl-D-proline

- AKOS017511674

- 1,2-Pyrrolidinedicarboxylicacid,4-hydroxy-,1-(phenylmethyl)ester,(2S,4S)-

- (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylicacid

- Z-cis-D-4-Hydroxyproline

-

- MDL: MFCD03428474

- インチ: InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m1/s1

- InChIKey: WWVCWLBEARZMAH-GHMZBOCLSA-N

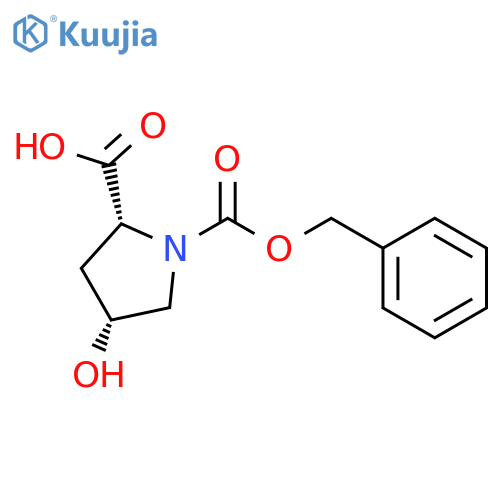

- ほほえんだ: C1=CC=C(C=C1)COC(=O)N2C[C@@H](C[C@@H]2C(=O)O)O

計算された属性

- せいみつぶんしりょう: 265.09500

- どういたいしつりょう: 265.09502258g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 340

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- 密度みつど: 1.416

- ふってん: 486.9°C at 760 mmHg

- フラッシュポイント: 248.3°C

- 屈折率: 1.612

- PSA: 87.07000

- LogP: 0.78090

Z-cis-D-4-Hydroxyproline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H952915-1g |

Z-cis-D-4-Hydroxyproline |

130930-25-5 | 1g |

$98.00 | 2023-05-18 | ||

| TRC | H952915-500mg |

Z-cis-D-4-Hydroxyproline |

130930-25-5 | 500mg |

$87.00 | 2023-05-18 | ||

| Enamine | EN300-6942352-0.1g |

(2R,4R)-1-[(benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid |

130930-25-5 | 0.1g |

$314.0 | 2023-05-25 | ||

| Enamine | EN300-6942352-0.5g |

(2R,4R)-1-[(benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid |

130930-25-5 | 0.5g |

$341.0 | 2023-05-25 | ||

| Enamine | EN300-6942352-1.0g |

(2R,4R)-1-[(benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid |

130930-25-5 | 1g |

$355.0 | 2023-05-25 | ||

| Enamine | EN300-6942352-10.0g |

(2R,4R)-1-[(benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid |

130930-25-5 | 10g |

$1531.0 | 2023-05-25 | ||

| Enamine | EN300-6942352-0.25g |

(2R,4R)-1-[(benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid |

130930-25-5 | 0.25g |

$328.0 | 2023-05-25 | ||

| abcr | AB313025-1g |

Z-D-Cis-Hyp-OH, 95%; . |

130930-25-5 | 95% | 1g |

€84.50 | 2025-02-14 | |

| A2B Chem LLC | AA40123-25g |

Z-D-Cis-Hyp-OH |

130930-25-5 | ≥ 98% (HPLC) | 25g |

$904.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWZ311-100mg |

(2R,4R)-1-benzyloxycarbonyl-4-hydroxy-pyrrolidine-2-carboxylic acid |

130930-25-5 | 97% | 100mg |

¥125.0 | 2024-04-25 |

Z-cis-D-4-Hydroxyproline 関連文献

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

Z-cis-D-4-Hydroxyprolineに関する追加情報

Z-cis-D-4-Hydroxyproline: A Comprehensive Overview

Z-cis-D-4-Hydroxyproline, also known by its CAS number 130930-25-5, is a naturally occurring amino acid derivative that has garnered significant attention in the fields of biochemistry and pharmacology. This compound is a hydroxylated derivative of proline, a non-essential amino acid, and plays a crucial role in various biological processes. The Z-cis configuration refers to the stereochemistry of the molecule, which is essential for its biological activity. Recent studies have highlighted its potential in therapeutic applications, particularly in the context of tissue repair and regeneration.

The chemical structure of Z-cis-D-4-Hydroxyproline is characterized by a hydroxyl group (-OH) attached to the fourth carbon of the proline ring. This modification imparts unique properties to the molecule, enabling it to participate in hydrogen bonding and other molecular interactions that are critical for its function. The D designation indicates that the compound is in its dextrorotatory form, which is the biologically active enantiomer. Researchers have found that this stereochemistry is vital for its interaction with cellular components, such as enzymes and receptors.

Recent advancements in biochemical research have shed light on the role of Z-cis-D-4-Hydroxyproline in collagen synthesis. Collagen is a key structural protein found in connective tissues, and its proper formation is essential for maintaining tissue integrity. Studies have demonstrated that this compound acts as a cofactor in the hydroxylation of proline residues during collagen synthesis, a process that stabilizes the triple-helical structure of collagen fibers. This stabilization enhances the mechanical properties of connective tissues, making Z-cis-D-4-Hydroxyproline a promising candidate for treating conditions such as wounds, burns, and degenerative diseases.

In addition to its role in collagen synthesis, Z-cis-D-4-Hydroxyproline has been implicated in modulating cellular signaling pathways. Recent research has shown that this compound can influence the activity of matrix metalloproteinases (MMPs), enzymes that play a dual role in tissue remodeling by degrading extracellular matrix components. By regulating MMP activity, Z-cis-D-4-Hydroxyproline may help maintain a balance between tissue degradation and repair, which is critical in pathological conditions such as fibrosis and cancer.

The potential therapeutic applications of Z-cis-D-4-Hydroxyproline are vast and continue to be explored. One area of interest is its use in wound healing therapies. Preclinical studies have demonstrated that topical application of this compound can accelerate wound closure by enhancing collagen deposition and reducing inflammation. Furthermore, its ability to modulate cellular signaling pathways suggests its potential utility in treating chronic wounds, which are often resistant to conventional therapies.

Another promising avenue for Z-cis-D-4-Hydroxyproline is its application in anti-aging skincare products. Collagen degradation is a hallmark of skin aging, leading to wrinkles and loss of elasticity. By promoting collagen synthesis and stabilizing its structure, this compound may help mitigate these effects and restore youthful skin appearance. Recent clinical trials have shown encouraging results, with participants experiencing improved skin texture and reduced wrinkle depth after using products containing Z-cis-D-4-Hydroxyproline.

Despite its numerous potential benefits, further research is needed to fully understand the mechanisms underlying Z-cis-D-4-Hydroxyproline's biological effects. Long-term safety studies are essential to ensure that this compound can be used safely over extended periods without adverse effects. Additionally, exploring its interactions with other biomolecules could uncover new therapeutic applications or synergistic effects when combined with other compounds.

In conclusion, Z-cis-D-4-Hydroxyproline (CAS No. 130930-25-5) is a versatile compound with significant potential in various biomedical applications. Its role in collagen synthesis, modulation of cellular signaling pathways, and therapeutic benefits make it an exciting area of research. As ongoing studies continue to unravel its mechanisms and applications, Z-cis-D-4-Hydroxyproline holds promise as a valuable tool in advancing treatments for tissue repair, skin aging, and beyond.

130930-25-5 (Z-cis-D-4-Hydroxyproline) 関連製品

- 13504-85-3((2S,4R)-1-[(benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid)

- 28697-11-2((S)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic Acid)

- 64187-47-9((2S)-1-(benzyloxy)carbonyl-4-oxopyrrolidine-2-carboxylic acid)

- 71170-88-2(N-Carbobenzylxoy-2-piperdinecarboxylic Acid)

- 1148-11-4(Carbobenzoxyproline)

- 225386-32-3(Z-N-Me-l-2-aminohexanoic acid)

- 28697-07-6(1,\u200b2-\u200bPiperidinedicarboxyl\u200bic Acid 1-\u200b(Phenylmethyl) Ester)

- 6404-31-5((2R)-1-benzyloxycarbonylpyrrolidine-2-carboxylic acid)

- 1358805-28-3(2-{1-3-(trifluoromethyl)phenylcyclobutyl}acetic acid)

- 1030520-58-1(4-(Ethylthio)-1,3,5-triazin-2-amine)